3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide
Overview
Description
3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide is a synthetic organic compound with a unique structure that includes both amino and carboxamide functional groups
Mechanism of Action
Target of Action
Similar compounds have been used in the creation of telechelic polymers .
Mode of Action
It’s known that similar compounds interact with their targets to facilitate the creation of polymers .
Biochemical Pathways
It’s known that similar compounds play a role in the atom transfer radical polymerization (atrp), a method used for the creation of polymers .
Result of Action
Similar compounds have been used in the creation of polymers, suggesting that this compound may also have a role in polymer formation .
Action Environment
Similar compounds are known to be sensitive to air and hygroscopic .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide typically involves the reaction of 3-amino-1H-pyrazole-5-carboxylic acid with 2-(dimethylamino)ethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or hydroxylamine derivatives.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted pyrazole derivatives .
Scientific Research Applications
3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaminoethanol: A compound with similar dimethylamino functionality but different overall structure and properties.
3-(Aminomethyl)-N-[2-(dimethylamino)ethyl]benzamide: Another compound with a similar amino and dimethylaminoethyl structure but different core structure.
2-cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl) acrylamide: A compound with similar dimethylamino functionality but different core structure and applications.
Uniqueness
3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
3-amino-N-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5O/c1-13(2)4-3-10-8(14)6-5-7(9)12-11-6/h5H,3-4H2,1-2H3,(H,10,14)(H3,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBGHMRGQYYMKQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC(=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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